4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride

Übersicht

Beschreibung

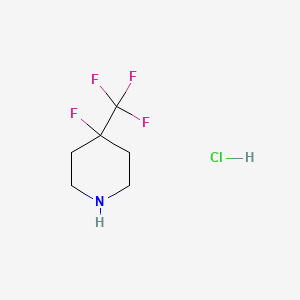

4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H9F4N·HCl. It is a piperidine derivative that contains both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride typically involves the introduction of fluorine and trifluoromethyl groups into the piperidine ring. One common method is the reaction of piperidine with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base. The reaction conditions often include solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine rings.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The compound features a piperidine core substituted with both fluorine and trifluoromethyl groups. These substitutions enhance its reactivity and stability, making it a valuable building block in organic synthesis. The mechanism of action primarily involves interactions with biological molecules, where the fluorine and trifluoromethyl groups can form strong interactions with active sites on enzymes and receptors, leading to modulation of their activity.

Chemistry

- Building Block for Synthesis : 4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride is utilized as a precursor in the synthesis of more complex fluorinated organic compounds. Its unique chemical properties facilitate the development of novel materials and pharmaceuticals .

Biology

- Enzyme Inhibition Studies : The compound is employed in research focused on enzyme inhibition. It has shown potential in modulating the activity of various enzymes, particularly those involved in inflammatory processes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) .

- Receptor Binding : Its ability to interact with biological receptors makes it a candidate for studying receptor-ligand interactions, which is crucial for understanding various physiological processes.

Medicine

- Drug Development : There is growing interest in this compound for its potential therapeutic applications. It is being investigated for its effects on metabolic stability and bioavailability in drug design.

- Anticancer Research : Studies have indicated that this compound exhibits cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

Industry

- Agrochemicals : The compound's properties are leveraged in the development of agrochemicals, enhancing the effectiveness of pesticides and herbicides due to its unique chemical structure.

- Material Science : Its stability and reactivity make it suitable for creating advanced materials with enhanced thermal and chemical resistance .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring or substituents significantly impact biological activity. For example:

| Compound Variant | Activity (IC50/µM) | Notes |

|---|---|---|

| 4-Fluoro variant | 10.4 (AChE) | Moderate acetylcholinesterase inhibition |

| Trifluoromethyl variant | 5.4 (BChE) | Enhanced butyrylcholinesterase inhibition |

| Phenyl substitution | 21 µM (bacterial activity) | Modest antibacterial activity |

These findings suggest that the trifluoromethyl group enhances binding affinity to target enzymes while influencing solubility and metabolic stability .

Case Studies

Several notable studies have explored the applications of this compound:

Anticancer Activity

A study evaluated related fluorinated piperidines against MCF-7 breast cancer cells, revealing significant cytotoxicity with IC50 values ranging from 5 to 20 µM. This indicates that further optimization could enhance anticancer efficacy .

Inflammatory Models

In vivo models demonstrated that compounds with similar structural features reduced inflammation markers, positioning this compound as a candidate for anti-inflammatory drug development .

Antimicrobial Activity

High-throughput screening identified analogs with potent activity against Mycobacterium tuberculosis, indicating that structural modifications can yield compounds with significant antibacterial properties .

Wirkmechanismus

The mechanism of action of 4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall effect on molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Trifluoromethyl)piperidine

- 4-(Trifluoromethyl)pyridine

- 4-(Trifluoromethyl)piperidin-4-ol

Uniqueness

4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its reactivity and stability

Biologische Aktivität

4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, particularly the trifluoromethyl group, influence its interaction with biological targets, making it a subject of interest for various therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The molecular formula for this compound is . The presence of the trifluoromethyl group () significantly alters the compound's lipophilicity and electronic properties, which are critical for its biological activity.

Physical Properties

- Molecular Weight : 202.62 g/mol

- Melting Point : Not specified in available literature.

- Solubility : Generally soluble in organic solvents; aqueous solubility may vary based on pH and concentration.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. This interaction can modulate signaling pathways relevant to neurological functions and other physiological processes. For instance, compounds with similar structures have been noted to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the central nervous system .

Antimicrobial and Anticancer Properties

Research has indicated that fluorinated piperidine derivatives may exhibit antimicrobial and anticancer properties. These activities are often linked to their ability to disrupt cellular processes or inhibit specific enzymes involved in cell proliferation:

- Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups can exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The electron-withdrawing nature of the trifluoromethyl group may increase the lipophilicity of the molecule, facilitating better membrane penetration and increased bioactivity against pathogens.

- Anticancer Activity : In vitro studies have demonstrated that certain derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation .

Case Studies

-

Inhibition of Acetylcholinesterase :

A study evaluated the inhibitory effects of several fluorinated piperidines on AChE activity. The results indicated that this compound exhibited significant inhibition with an IC50 value comparable to known AChE inhibitors . -

Anticancer Efficacy :

In a xenograft model of ovarian cancer, a related fluorinated compound demonstrated tumor regression and improved survival rates in treated mice. This suggests potential applications in cancer therapy, although direct studies on this compound are still needed .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | AChE inhibition, receptor modulation |

| 4-(Trifluoromethyl)piperidine | Moderate AChE inhibition | Similar mechanisms as above |

| 4-(3,4-Difluorophenyl)piperidine | Anticancer | Targeting specific cancer pathways |

Eigenschaften

IUPAC Name |

4-fluoro-4-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F4N.ClH/c7-5(6(8,9)10)1-3-11-4-2-5;/h11H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZNYYPRVMLFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241140-83-8 | |

| Record name | 4-fluoro-4-(trifluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.